molecular formula C62H62N4O4Pd2-2 B12351795 1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene(1,4-naphthoquinone)palladium (0) dime

1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene(1,4-naphthoquinone)palladium (0) dime

Cat. No.: B12351795
M. Wt: 1140.0 g/mol
InChI Key: INEIMLATTVDVTP-UHFFFAOYSA-N
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Description

1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene(1,4-naphthoquinone)palladium (0) dime is a complex organometallic compound. It is characterized by the presence of a palladium center coordinated to a naphthoquinone and an imidazolylidene ligand. This compound is notable for its applications in catalysis, particularly in cross-coupling reactions, which are pivotal in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene(1,4-naphthoquinone)palladium (0) dime typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene(1,4-naphthoquinone)palladium (0) dime undergoes several types of reactions, including:

    Oxidative Addition: This is a key step in many palladium-catalyzed cross-coupling reactions.

    Reductive Elimination: This step often follows oxidative addition and is crucial for forming the final product in cross-coupling reactions.

    Substitution Reactions: The compound can participate in ligand exchange reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions are often biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals .

Scientific Research Applications

1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene(1,4-naphthoquinone)palladium (0) dime has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene(1,4-naphthoquinone)palladium (0) dime involves several steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene(1,4-naphthoquinone)palladium (0) dime is unique due to its dual ligand system, which enhances its stability and reactivity in catalytic applications .

Properties

Molecular Formula

C62H62N4O4Pd2-2

Molecular Weight

1140.0 g/mol

IUPAC Name

1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-2-ide;naphthalene-1,4-dione;palladium

InChI

InChI=1S/2C21H25N2.2C10H6O2.2Pd/c2*1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;2*11-9-5-6-10(12)8-4-2-1-3-7(8)9;;/h2*7-13H,1-6H3;2*1-6H;;/q2*-1;;;;

InChI Key

INEIMLATTVDVTP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)N2[CH-]N(C=C2)C3=C(C=C(C=C3C)C)C)C.CC1=CC(=C(C(=C1)C)N2[CH-]N(C=C2)C3=C(C=C(C=C3C)C)C)C.C1=CC=C2C(=O)C=CC(=O)C2=C1.C1=CC=C2C(=O)C=CC(=O)C2=C1.[Pd].[Pd]

Origin of Product

United States

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